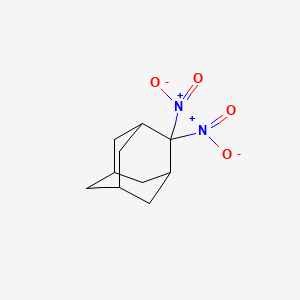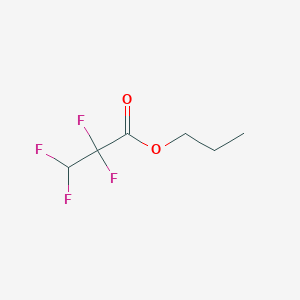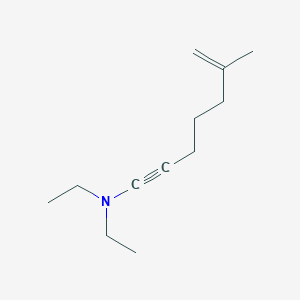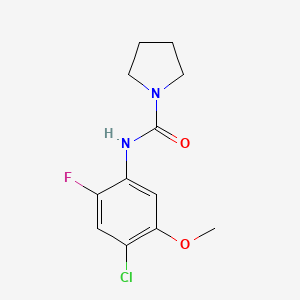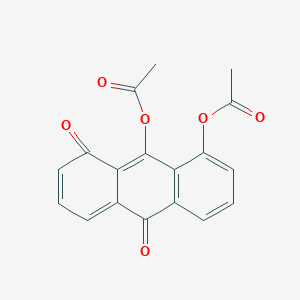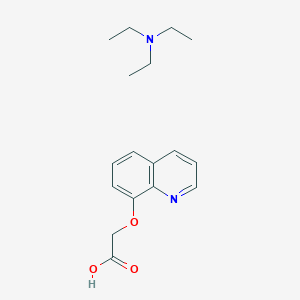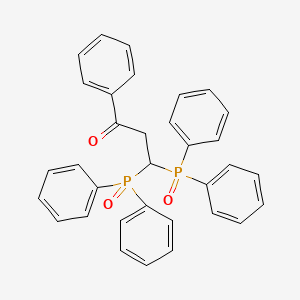
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butoxy groups, a methyl group, and a phenylsilanamine moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine typically involves the reaction of appropriate silane precursors with tert-butyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and purification techniques is common in industrial settings to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silane derivatives.
Applications De Recherche Scientifique
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Di-tert-butoxytrimethylamine
- 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
- N,N-Dimethylformamide di-tert-butyl acetal
Uniqueness
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is unique due to its specific structural features, such as the presence of both tert-butoxy and phenylsilanamine groups
Propriétés
Numéro CAS |
86936-18-7 |
|---|---|
Formule moléculaire |
C15H27NO2Si |
Poids moléculaire |
281.46 g/mol |
Nom IUPAC |
N-[methyl-bis[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C15H27NO2Si/c1-14(2,3)17-19(7,18-15(4,5)6)16-13-11-9-8-10-12-13/h8-12,16H,1-7H3 |
Clé InChI |
VHYZLDDGBHEPEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(NC1=CC=CC=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)

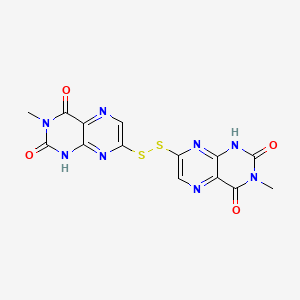
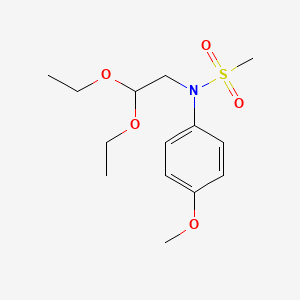
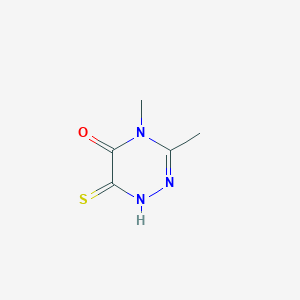
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
